2-(3,4-Diethoxybenzyl)-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-(3,4-Diethoxybenzyl)-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique combination of benzothieno, triazolo, and pyrimidine rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(3,4-Diethoxybenzyl)-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the benzothieno ring, followed by the introduction of the triazolo and pyrimidine rings through cyclization reactions. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts such as palladium or copper. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-(3,4-Diethoxybenzyl)-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the compound.
Scientific Research Applications
2-(3,4-Diethoxybenzyl)-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth and proliferation.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Diethoxybenzyl)-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various cellular responses. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell growth and division. The exact molecular targets and pathways can vary depending on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
2-(3,4-Diethoxybenzyl)-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential anticancer properties.
Triazolo[4,3-a]pyrazine: Studied for its dual c-Met/VEGFR-2 inhibitory activities and antiproliferative effects.
Triazolothiadiazine: Recognized for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The uniqueness of 2-(3,4-Diethoxybenzyl)-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its specific ring structure and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H26N4O2S |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
4-[(3,4-diethoxyphenyl)methyl]-13-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C23H26N4O2S/c1-4-28-17-9-7-15(11-18(17)29-5-2)12-20-25-22-21-16-8-6-14(3)10-19(16)30-23(21)24-13-27(22)26-20/h7,9,11,13-14H,4-6,8,10,12H2,1-3H3 |
InChI Key |
RZDSWEMPHKFALM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2=NN3C=NC4=C(C3=N2)C5=C(S4)CC(CC5)C)OCC |
Origin of Product |
United States |
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